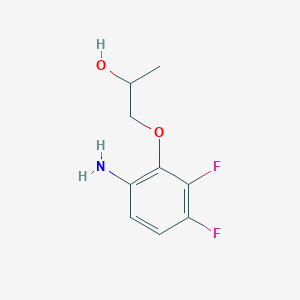
1-(6-Amino-2,3-difluorophenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Amino-2,3-difluorophenoxy)propan-2-ol, also known as ADFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ADFP is a derivative of the widely studied drug, propranolol, and has been shown to have unique properties that make it a promising candidate for various biomedical applications.
作用机制
1-(6-Amino-2,3-difluorophenoxy)propan-2-ol exerts its effects through its interaction with beta-adrenergic receptors, which are involved in various physiological processes, including heart rate, blood pressure, and metabolism. 1-(6-Amino-2,3-difluorophenoxy)propan-2-ol acts as a competitive antagonist of beta-adrenergic receptors, blocking the action of epinephrine and norepinephrine and reducing the activity of the sympathetic nervous system.
Biochemical and Physiological Effects:
1-(6-Amino-2,3-difluorophenoxy)propan-2-ol has been shown to have various biochemical and physiological effects, including reducing heart rate and blood pressure, decreasing anxiety and stress, and improving cognitive function. Additionally, 1-(6-Amino-2,3-difluorophenoxy)propan-2-ol has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
1-(6-Amino-2,3-difluorophenoxy)propan-2-ol has several advantages for use in lab experiments, including its high potency and selectivity for beta-adrenergic receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-(6-Amino-2,3-difluorophenoxy)propan-2-ol has some limitations, including its limited solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several potential future directions for research on 1-(6-Amino-2,3-difluorophenoxy)propan-2-ol, including its use as a therapeutic agent for various diseases, including cardiovascular disease, cancer, and Alzheimer's disease. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-(6-Amino-2,3-difluorophenoxy)propan-2-ol and to optimize its synthesis and formulation for clinical use. Furthermore, the potential interactions of 1-(6-Amino-2,3-difluorophenoxy)propan-2-ol with other drugs and its long-term safety profile need to be explored.
科学研究应用
1-(6-Amino-2,3-difluorophenoxy)propan-2-ol has been studied extensively for its potential therapeutic applications, including its use as a beta-blocker, anticancer agent, and as a treatment for Alzheimer's disease. Studies have shown that 1-(6-Amino-2,3-difluorophenoxy)propan-2-ol has a high affinity for beta-adrenergic receptors, making it a potent beta-blocker. Additionally, 1-(6-Amino-2,3-difluorophenoxy)propan-2-ol has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in Alzheimer's disease models.
属性
CAS 编号 |
124410-02-2 |
|---|---|
产品名称 |
1-(6-Amino-2,3-difluorophenoxy)propan-2-ol |
分子式 |
C9H11F2NO2 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
1-(6-amino-2,3-difluorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO2/c1-5(13)4-14-9-7(12)3-2-6(10)8(9)11/h2-3,5,13H,4,12H2,1H3 |
InChI 键 |
LCYRLDJUOZDTQF-UHFFFAOYSA-N |
SMILES |
CC(COC1=C(C=CC(=C1F)F)N)O |
规范 SMILES |
CC(COC1=C(C=CC(=C1F)F)N)O |
同义词 |
(2R)-1-(6-AMINO-2,3-DIFLUOROPHENOXY)-2-PROPANOL |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

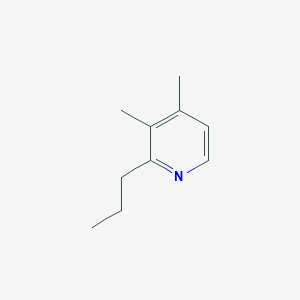

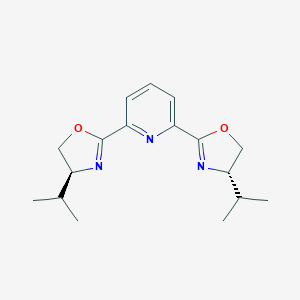
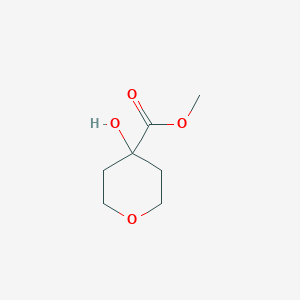
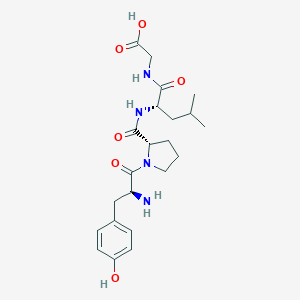
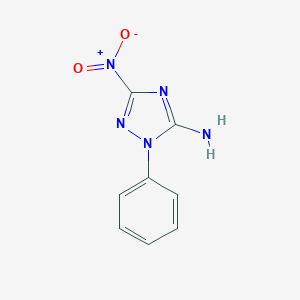
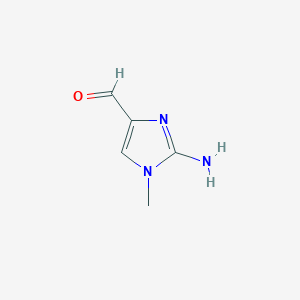
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)
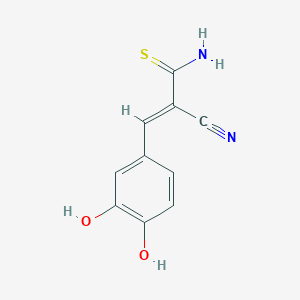
![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)


![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)